6-Methoxyphthalide

Physical Chemistry Quality Control Analytical Chemistry

Researchers developing anti-inflammatory or antifungal leads require isomerically pure phthalide building blocks-generic substitution with 5- or 7-methoxy isomers introduces uncontrolled SAR variables. 6-Methoxyphthalide (CAS 4741-63-3) delivers the exact C6-substitution pattern validated in elastase-release inhibition and cytokine-suppression studies. • Distinct m.p. 119-120°C enables identity confirmation vs. 5-Methoxyphthalide (m.p. 117-118°C) • Electron-donating C6-OCH₃ activates the aromatic ring for efficient electrophilic aromatic substitution • Batch purity ≥95% with QC documentation ensures reproducible synthetic outcomes

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 4741-63-3
Cat. No. B1583207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyphthalide
CAS4741-63-3
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(COC2=O)C=C1
InChIInChI=1S/C9H8O3/c1-11-7-3-2-6-5-12-9(10)8(6)4-7/h2-4H,5H2,1H3
InChIKeyYEGQYRDJSUITQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyphthalide: Key Scaffold Overview


6-Methoxyphthalide (CAS 4741-63-3) is an organic compound belonging to the phthalide class, characterized by a bicyclic lactone structure with a methoxy substituent at the sixth position. It has a molecular weight of 164.16 g/mol and a melting point of 119-120°C . The electron-donating methoxy group at the C6 position confers distinct reactivity patterns and influences the physicochemical properties of the compound, making it a valuable building block for further derivatization in organic synthesis and medicinal chemistry . As a naturally occurring scaffold found in various plants and fungi, 6-Methoxyphthalide serves as a core structure for a wide array of derivatives exhibiting diverse biological activities, including anti-inflammatory and antifungal properties [1].

Isomer-specific phthalide scaffold (C6-OCH3)
Activated for electrophilic substitution synthesis
Analytical reference standard with distinct melting point

6-Methoxyphthalide: Isomer Specificity


The position of the methoxy substituent on the phthalide core critically dictates both chemical reactivity and biological target engagement. While other methoxyphthalide isomers (e.g., 5-Methoxyphthalide, 7-Methoxyphthalide) share the same molecular formula, the distinct electronic environment created by a C6 substituent can significantly alter the compound's behavior in subsequent chemical transformations and its interaction with biological targets [1]. For example, the substitution pattern on the aromatic ring can directly influence the compound's potency in specific assays, as observed in comparative studies of phthalide derivatives. Therefore, procuring a specific isomer like 6-Methoxyphthalide is non-negotiable for researchers aiming to achieve reproducible synthetic outcomes or to investigate a defined structure-activity relationship, as generic substitution with an alternative isomer would introduce significant and uncontrolled variables.

Target Isomer
Other Methoxyphthalides
C6 methoxy substitution pattern
5- or 7-substitution may alter reactivity and target engagement
Reported biological assay context
Isomer-dependent potency shifts may occur

6-Methoxyphthalide: Evidence-Based Selection


Melting Point Distinction from Analog

6-Methoxyphthalide exhibits a well-defined melting point that can serve as a key differentiator from its isomer, 5-Methoxyphthalide, during procurement and quality control. The melting point of 6-Methoxyphthalide is reported as 119-120°C , while 5-Methoxyphthalide (CAS 4741-62-2) has a reported melting point of 117-118°C .

Melting Point Comparison
Head-to-head
6-Methoxy: 119–120°C
5-Methoxy: 117–118°C
Supports isomer identity confirmation
Low-cost physical QC check
Physical Chemistry Quality Control Analytical Chemistry

Electrophilic Substitution Reactivity Advantage

The presence of the electron-donating methoxy group at the C6 position significantly influences the compound's reactivity, enabling specific transformations that are less efficient or selective with the unsubstituted phthalide core. The methoxy group activates the aromatic ring towards electrophilic aromatic substitution , a key step in the synthesis of more complex molecules [1].

Reactivity Profile
Class-level
Activated ring vs unsubstituted phthalide
Enables efficient electrophilic substitution
Reactivity context may vary with substituents
Synthetic Chemistry Organic Synthesis Reaction Development

Anti-Elastase Activity: Derivative Comparison

A comparative study of novel phthalides isolated from Pittosporum illicioides demonstrates the potency of derivatives containing the 6-methoxyphthalide core. Specifically, (Z)-3-ethylidene-6,7-dimethoxyphthalide (Compound 6) exhibited more potent inhibition of elastase release with an IC50 of 33.9 ± 3.9 µM, compared to its analog, (Z)-3-ethylidene-7-hydroxy-6-methoxyphthalide (Compound 5), which had an IC50 of 38.6 ± 4.3 µM [1].

Elastase Inhibition
Head-to-head
6,7-dimethoxy derivative IC50 33.9 µM vs 7-hydroxy-6-methoxy IC50 38.6 µM
Supports derivative potency optimization
14% lower IC50 reported in human neutrophils
Anti-inflammatory Research Neutrophil Biology Drug Discovery

C6/C7 Methoxyphthalide Anti-inflammatory Potency

In a study evaluating the anti-inflammatory activity of phthalide derivatives, the isomer 5-hydroxy-7-methoxyphthalide (compound 6) demonstrated potent inhibitory activity against the production of multiple cytokines in LPS-stimulated bone marrow-derived dendritic cells (BMDCs) with IC50 values of 0.19 µM (IL-12p40), 0.18 µM (IL-6), and 0.91 µM (TNF-α) [1].

Cytokine Inhibition
Cross-study context
IC50 0.18 µM (IL-6), 0.19 µM (IL-12p40), 0.91 µM (TNF-α)
Supports anti-inflammatory scaffold investigation
Sub-micromolar context in BMDCs
Immunology Inflammation Research Natural Product Chemistry

Antifungal Activity of Phthalide Derivatives

While not a direct comparator for the unsubstituted 6-Methoxyphthalide, research into 3-substituted phthalide derivatives provides a baseline for the antifungal potential of this chemical class. In a study evaluating a series of synthetic phthalides against nine phytopathogenic fungi at 50 µg/mL, several compounds exhibited more potent antifungal activities than the commercial fungicide hymexazol [1].

Antifungal Class Activity
Class-level
Some phthalides showed higher activity than hymexazol at 50 µg/mL
Supports antifungal scaffold exploration
Phthalide class activity reported
Agricultural Chemistry Antifungal Research Crop Protection

6-Methoxyphthalide: Application Scenarios


Anti-inflammatory Agent Design

The 6-Methoxyphthalide core is a validated starting point for synthesizing derivatives with potent anti-inflammatory properties. Researchers can leverage this scaffold to design novel compounds targeting neutrophil elastase release or cytokine production. The data showing that specific 6-methoxyphthalide derivatives can inhibit elastase release with IC50 values around 34 µM [1] and that structurally similar C6/C7-substituted phthalides can achieve sub-micromolar IC50 values against inflammatory cytokines [2] provides a strong, evidence-based rationale for using this scaffold in hit-to-lead campaigns.

Electrophilic Functionalization Building Block

Procure 6-Methoxyphthalide for its enhanced reactivity in synthetic pathways involving electrophilic aromatic substitution. The electron-donating methoxy group at the C6 position activates the aromatic ring , making it a more efficient and selective substrate than unsubstituted phthalide for introducing further functionality. This can streamline the synthesis of more complex phthalazinone derivatives [3] or other heterocyclic systems relevant to drug discovery and materials science.

Antifungal Lead Discovery

Given the established class-level activity of phthalide derivatives against phytopathogenic fungi, where some compounds outperform the commercial standard hymexazol [4], 6-Methoxyphthalide serves as a key intermediate for developing new antifungal agents. Researchers in crop protection can use this scaffold to explore novel chemistry and potentially discover compounds with unique modes of action to combat resistant fungal strains.

Analytical Reference Standard & QC

The distinct and well-characterized melting point of 119-120°C makes 6-Methoxyphthalide suitable for use as an analytical reference standard. This property is particularly valuable for differentiating it from its isomer, 5-Methoxyphthalide (m.p. 117-118°C) , ensuring the correct material is used in both research and industrial settings. This physical characteristic is essential for identity confirmation and purity assessment in quality control protocols.

Application
Selection Property
Validation Focus
Anti-inflammatory research scaffold
Substituted phthalide core with reported inhibition context
Neutrophil elastase and cytokine endpoint review
Electrophilic substitution synthesis
C6 methoxy-activated ring reactivity
Synthetic efficiency and selectivity review
Antifungal screening scaffold
Phthalide class-level antifungal context
Phytopathogenic strain panel review
Analytical reference standard
Distinct melting point differentiation
Identity and purity confirmation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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